molecular formula C7H13Cl2N3 B1527142 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 1361114-72-8

5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No. B1527142
CAS RN: 1361114-72-8
M. Wt: 210.1 g/mol
InChI Key: XWROSQRQLJYJCY-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride (5-P2-Pyrazole) is an organic compound derived from pyrrolidine and pyrazole. It is a white crystalline solid with a molecular formula of C5H9Cl2N2 and a molecular weight of 166.04 g/mol. 5-P2-Pyrazole is a versatile and useful compound with a wide range of applications in both scientific research and industrial processes. It has been studied for its potential to act as a catalyst or activator in various chemical reactions, and its ability to act as a ligand in coordination chemistry. In addition, it has been studied for its potential as a therapeutic agent and as an inhibitor of enzymes.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Pyrrolidine and pyrazole scaffolds, closely related to "5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride," are essential in synthesizing diverse heterocyclic compounds. For instance, pyrrolidine rings are integral to producing bioactive molecules with enhanced stereochemical and pharmacophoric properties. These structures facilitate exploring the pharmacophore space efficiently due to their sp3-hybridization and contribute significantly to the molecule's stereochemistry and three-dimensional coverage. This synthetic utility extends to the development of pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives, showcasing a wide range of biological activities (Li Petri et al., 2021).

Medicinal Chemistry and Pharmacology

The pyrazole core, akin to the one in "5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride," exhibits a broad spectrum of medicinal properties. Pyrazoline derivatives, for instance, have been identified for their potential in anticancer activities. These compounds, characterized by their unique five-membered ring structure containing nitrogen atoms, have been the focus of extensive research for their biological effects, particularly in anticancer applications. This has encouraged a plethora of studies aiming to harness pyrazoline's potential against cancer, highlighting its significance as a moiety of interest for future pharmacological research (Ray et al., 2022).

Catalysis and Material Science

Hybrid catalysts, involving organocatalysts, metal catalysts, and nanocatalysts, are pivotal in synthesizing complex molecules and scaffolds, including those related to pyrazole derivatives. The application of these catalysts in creating 5H-pyrano[2,3-d]pyrimidine scaffolds, a core similar in complexity to "5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride," showcases their broad applicability. These catalysts offer advantages in terms of reaction efficiency, environmental friendliness, and the ability to recycle, making them invaluable tools in the development of lead molecules for pharmaceutical and material science applications (Parmar et al., 2023).

properties

IUPAC Name

5-pyrrolidin-2-yl-1H-pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROSQRQLJYJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 2
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 3
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 4
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 5
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Reactant of Route 6
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

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